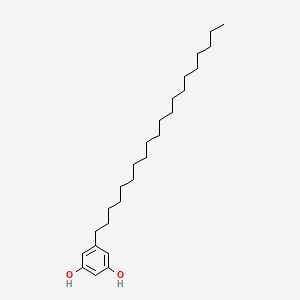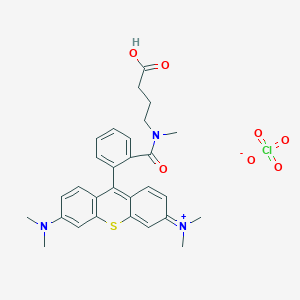
Ferrocenylmethyl methacrylate, 95% (NMR), contains Ionol(R) 46 (Raschig GmbH) as inhibitor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferrocenylmethyl methacrylate is an organometallic compound that features a ferrocene moiety attached to a methacrylate group. The compound is known for its unique redox properties, which make it valuable in various scientific and industrial applications. The molecular formula of ferrocenylmethyl methacrylate is C15H16FeO2, and it has a molecular weight of 284.13 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ferrocenylmethyl methacrylate can be synthesized through the esterification of hydroxymethylferrocene with methacryloyl chloride. The reaction is typically carried out in the presence of a base such as pyridine and an organic solvent like ether at low temperatures (around 0°C). The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for ferrocenylmethyl methacrylate are not extensively documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of inhibitors like Ionol® 46 is common to prevent unwanted polymerization during storage .
Chemical Reactions Analysis
Types of Reactions
Ferrocenylmethyl methacrylate undergoes various chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferricinium ions.
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers.
Substitution: The compound can participate in substitution reactions, particularly at the ferrocene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include dichlorodicyanoquinone (DDQ) and ortho-chloranil.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) are used in free radical polymerization.
Substitution: Reagents such as nitronium ions can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Ferricinium salts.
Polymerization: Poly(ferrocenylmethyl methacrylate) with high glass transition temperatures.
Substitution: Various substituted ferrocene derivatives.
Scientific Research Applications
Ferrocenylmethyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of redox-active polymers and as a monomer in radical polymerization.
Medicine: Investigated for its potential in controlled drug release and as a component in biosensors.
Mechanism of Action
The mechanism of action of ferrocenylmethyl methacrylate primarily involves its redox activity. The ferrocene moiety can undergo reversible oxidation and reduction, which allows it to participate in electron transfer processes. This redox behavior is crucial for its applications in electrocatalysis, sensing, and drug delivery. The methacrylate group enables polymerization, forming materials with specific mechanical and thermal properties .
Comparison with Similar Compounds
Similar Compounds
Vinylferrocene: Similar in structure but with a vinyl group instead of a methacrylate group.
Ferrocenylmethyl acrylate: Similar but with an acrylate group instead of a methacrylate group.
Ferrocenecarboxaldehyde: Contains a formyl group instead of a methacrylate group.
Uniqueness
Ferrocenylmethyl methacrylate is unique due to its combination of a redox-active ferrocene moiety and a polymerizable methacrylate group. This dual functionality allows it to be used in a variety of applications, from the synthesis of advanced materials to biomedical applications .
Properties
Molecular Formula |
C15H16FeO2 |
|---|---|
Molecular Weight |
284.13 g/mol |
InChI |
InChI=1S/C10H11O2.C5H5.Fe/c1-8(2)10(11)12-7-9-5-3-4-6-9;1-2-4-5-3-1;/h3-6H,1,7H2,2H3;1-5H; |
InChI Key |
GSPYKNCYLXXOJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC[C]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-Ethyl-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15088316.png)
![[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrafluoroborate](/img/structure/B15088327.png)


![(4aR,6R,7R,7aS)-6-(6-Amino-8-chloro-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinine-2-thione](/img/structure/B15088353.png)

![4-[[5-[[bis[(1-benzyltriazol-4-yl)methyl]amino]methyl]triazol-1-yl]methyl]-N-methylbenzamide](/img/structure/B15088360.png)


![N-(2,4-dimethylphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B15088386.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15088388.png)
![Glycine-1-13c,N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]-](/img/structure/B15088393.png)


